molecular formula C8H5Cl2NO3 B12917870 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran

Cat. No.: B12917870
M. Wt: 234.03 g/mol
InChI Key: KUOIDIWTHZPQBI-OWOJBTEDSA-N
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Description

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic organic compound characterized by the presence of a nitrofuran ring and a dichlorobutadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran typically involves the reaction of 4,4-dichlorobutadiene with 5-nitrofuran under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The dichlorobutadiene moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the nitrofuran ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran involves its interaction with specific molecular targets and pathways. The nitrofuran ring can interact with biological macromolecules, leading to various biological effects. The dichlorobutadiene moiety can also participate in chemical reactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrobenzene
  • 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrothiophene

Uniqueness

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is unique due to the presence of both a nitrofuran ring and a dichlorobutadiene moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

IUPAC Name

2-[(1E)-4,4-dichlorobuta-1,3-dienyl]-5-nitrofuran

InChI

InChI=1S/C8H5Cl2NO3/c9-7(10)3-1-2-6-4-5-8(14-6)11(12)13/h1-5H/b2-1+

InChI Key

KUOIDIWTHZPQBI-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C(Cl)Cl

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=C(Cl)Cl

Origin of Product

United States

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